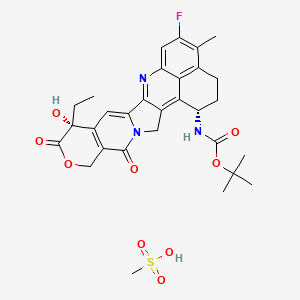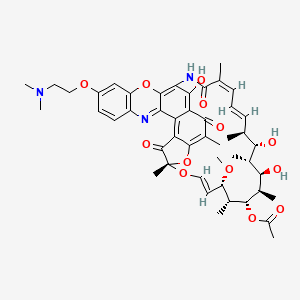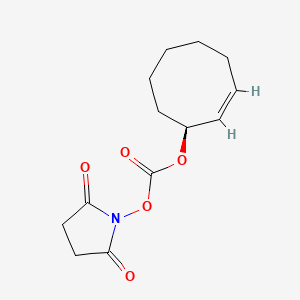
(S,E)-TCO-NHS Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-TCO-NHS Ester is a compound that belongs to the class of esters, which are organic compounds derived from carboxylic acids and alcohols. This particular ester is known for its unique chemical properties and its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (S,E)-TCO-NHS Ester typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, which uses a mineral acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the Steglich esterification is a widely employed method that uses carbodiimide coupling reagents in conjunction with solvents like dimethyl carbonate . This method is preferred for its mild reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-TCO-NHS Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield a carboxylic acid and an alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Acidic Hydrolysis: Uses strong acids like hydrochloric acid under reflux conditions.
Basic Hydrolysis (Saponification): Uses bases like sodium hydroxide, resulting in the formation of a carboxylate salt and an alcohol.
Reduction: Uses reducing agents like lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Transesterification: New ester and alcohol.
Reduction: Alcohol.
Wissenschaftliche Forschungsanwendungen
(S,E)-TCO-NHS Ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S,E)-TCO-NHS Ester involves nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product . The specific molecular targets and pathways depend on the context in which the ester is used, such as in biochemical modifications or drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetate: A simple ester used as a solvent in various applications.
Methyl Butanoate: Known for its pleasant odor and used in flavorings and fragrances.
Isopentyl Acetate: Commonly used in the production of artificial flavors.
Uniqueness
(S,E)-TCO-NHS Ester stands out due to its specific structural features and reactivity, making it particularly useful in specialized applications such as bioconjugation and targeted drug delivery .
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
[(1S,2E)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m1/s1 |
InChI-Schlüssel |
IXECMLNTLPRCJD-DFVUYQKZSA-N |
Isomerische SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)ON2C(=O)CCC2=O |
Kanonische SMILES |
C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)

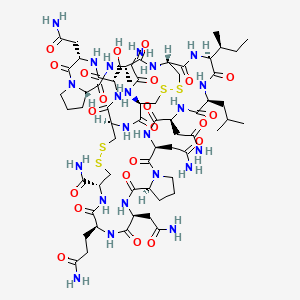
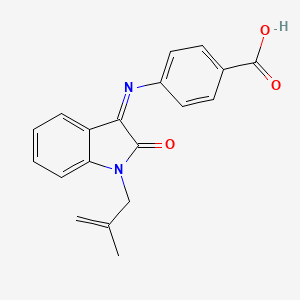
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
